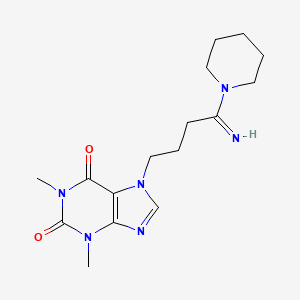![molecular formula C22H20F3NO2S B11505150 7,7-dimethyl-4-(thiophen-2-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11505150.png)
7,7-dimethyl-4-(thiophen-2-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a trifluoromethyl group, and an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of zinc ferrite nanocatalysts has been reported to facilitate the one-pot synthesis of similar compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a potential candidate for drug development and other biomedical applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest that it could interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. This makes it valuable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The thiophene ring and trifluoromethyl group can participate in various binding interactions, while the octahydroquinoline core can provide structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
7,7-DIMETHYL-4-(PHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: Lacks the thiophene and trifluoromethyl groups, which may result in different chemical and biological properties.
4-(THIOPHEN-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: Similar structure but without the dimethyl groups, potentially affecting its reactivity and stability.
Uniqueness
The presence of both the thiophene ring and the trifluoromethyl group in 7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE makes it unique compared to its analogs. These functional groups can enhance its chemical reactivity and biological activity, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C22H20F3NO2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
7,7-dimethyl-4-thiophen-2-yl-1-[4-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C22H20F3NO2S/c1-21(2)11-16-20(17(27)12-21)15(18-4-3-9-29-18)10-19(28)26(16)14-7-5-13(6-8-14)22(23,24)25/h3-9,15H,10-12H2,1-2H3 |
InChI Key |
OVUFJQSFOHPFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=CC=C(C=C3)C(F)(F)F)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-(3-chlorophenyl)-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11505074.png)

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine](/img/structure/B11505086.png)
![2-[(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11505088.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11505090.png)
![Isoindole-1,3-dione, 2-[4-allylamino-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-](/img/structure/B11505107.png)
![3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11505110.png)
![N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide](/img/structure/B11505118.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11505126.png)

![3-(4-Tert-butylphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid](/img/structure/B11505144.png)
![N,N'-bis[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]ethanediamide](/img/structure/B11505161.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide](/img/structure/B11505167.png)
![8-(2-hydroxy-2-phenylethyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11505170.png)
